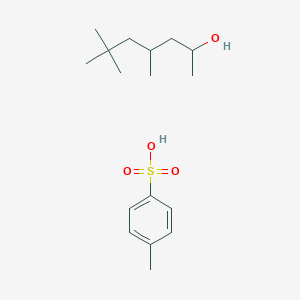
4-Methylbenzenesulfonic acid;4,6,6-trimethylheptan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylbenzenesulfonic acid and 4,6,6-trimethylheptan-2-ol are two distinct chemical compoundsIt is a white, crystalline solid that is soluble in water and commonly used as a catalyst in organic synthesis . 4,6,6-Trimethylheptan-2-ol, on the other hand, is an alcohol with the formula C10H22O. It is a colorless liquid used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Methylbenzenesulfonic acid is typically synthesized through the sulfonation of toluene using sulfur trioxide and fuming sulfuric acid . The reaction is highly exothermic and requires careful control of temperature and reaction conditions to avoid side reactions.
4,6,6-Trimethylheptan-2-ol can be synthesized through the hydrogenation of 4,6,6-trimethylheptan-2-one using a suitable catalyst such as palladium on carbon. The reaction is carried out under mild conditions of temperature and pressure to achieve high yields.
Industrial Production Methods
In industrial settings, 4-Methylbenzenesulfonic acid is produced in large quantities using continuous flow reactors to ensure consistent quality and high efficiency. The process involves the controlled addition of sulfur trioxide to toluene in the presence of a catalyst.
4,6,6-Trimethylheptan-2-ol is produced through catalytic hydrogenation in large-scale reactors. The process is optimized to minimize the formation of by-products and ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form toluene.
Substitution: It can undergo electrophilic aromatic substitution reactions to form various substituted benzenesulfonic acids.
4,6,6-Trimethylheptan-2-ol undergoes typical alcohol reactions, including:
Oxidation: It can be oxidized to form 4,6,6-trimethylheptan-2-one.
Esterification: It can react with carboxylic acids to form esters.
Dehydration: It can undergo dehydration to form alkenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like sulfuric acid and nitric acid.
Major Products
4-Methylbenzenesulfonic acid: Major products include various substituted benzenesulfonic acids and toluene derivatives.
4,6,6-Trimethylheptan-2-ol: Major products include 4,6,6-trimethylheptan-2-one, esters, and alkenes.
Wissenschaftliche Forschungsanwendungen
4-Methylbenzenesulfonic acid is widely used in organic synthesis as a catalyst for various reactions, including esterification, alkylation, and polymerization . It is also used in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients.
4,6,6-Trimethylheptan-2-ol is used in the production of fragrances and flavors due to its pleasant odor. It is also used as a solvent and intermediate in the synthesis of various chemicals.
Wirkmechanismus
4-Methylbenzenesulfonic acid acts as a strong acid and catalyst in various chemical reactions. It protonates substrates, making them more reactive towards nucleophilic attack. The sulfonic acid group (-SO3H) is highly electron-withdrawing, which enhances its catalytic activity .
4,6,6-Trimethylheptan-2-ol exerts its effects through typical alcohol reactions. It can form hydrogen bonds with other molecules, influencing their reactivity and solubility. The hydroxyl group (-OH) is the primary site of reactivity, undergoing various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylbenzenesulfonic acid: Similar compounds include benzenesulfonic acid, p-toluenesulfonic acid, and methylbenzenesulfonic acid.
4,6,6-Trimethylheptan-2-ol: Similar compounds include other branched-chain alcohols such as 2,4,4-trimethylpentan-1-ol and 3,5,5-trimethylhexan-1-ol.
Uniqueness
4-Methylbenzenesulfonic acid is unique due to its strong acidity and high catalytic activity, making it a valuable reagent in organic synthesis. Its ability to protonate substrates and enhance their reactivity sets it apart from other sulfonic acids.
4,6,6-Trimethylheptan-2-ol is unique due to its branched structure, which imparts specific physical and chemical properties. Its high boiling point and pleasant odor make it suitable for use in fragrances and flavors.
Eigenschaften
CAS-Nummer |
51079-85-7 |
|---|---|
Molekularformel |
C17H30O4S |
Molekulargewicht |
330.5 g/mol |
IUPAC-Name |
4-methylbenzenesulfonic acid;4,6,6-trimethylheptan-2-ol |
InChI |
InChI=1S/C10H22O.C7H8O3S/c1-8(6-9(2)11)7-10(3,4)5;1-6-2-4-7(5-3-6)11(8,9)10/h8-9,11H,6-7H2,1-5H3;2-5H,1H3,(H,8,9,10) |
InChI-Schlüssel |
ACKSXIZNMBHYFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(CC(C)O)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


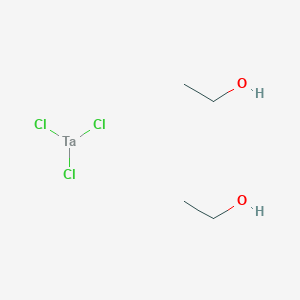
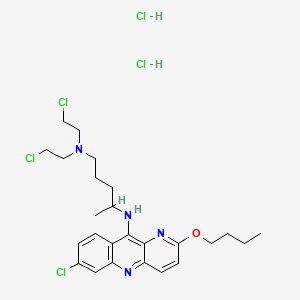
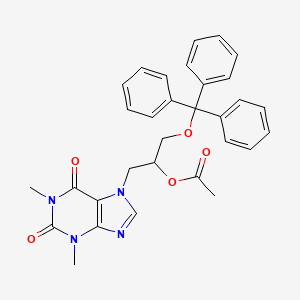
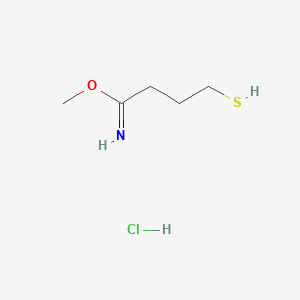


![4,7,8-triazatricyclo[6.4.0.02,6]dodeca-1,4,6,9,11-pentaene](/img/structure/B14662641.png)

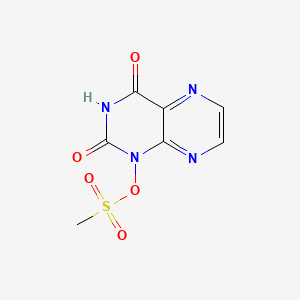
![1,4,14,17-Tetraoxadispiro[4.7.4~13~.7~5~]tetracosane](/img/structure/B14662672.png)
![2-[2-Hydroxy-4-(4-methylanilino)benzoyl]benzoic acid](/img/structure/B14662676.png)



